molecular formula C24H19NO5 B15312795 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid

Cat. No.: B15312795
M. Wt: 401.4 g/mol
InChI Key: TYRLRAWDPLKCRD-UHFFFAOYSA-N
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Description

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound’s benzoxazine ring structure adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amine group with the Fmoc group, followed by the formation of the benzoxazine ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the cyclization reactions needed to form the benzoxazine ring. The use of high-throughput techniques and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects amine groups during synthesis, preventing unwanted side reactions. The benzoxazine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. These interactions are crucial in peptide synthesis and other applications where precise control over chemical reactions is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid apart is its specific combination of the Fmoc group and the benzoxazine ring. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile tool in both research and industrial settings .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Synthesis typically involves multi-step protocols under controlled conditions. Key variables include:

  • Temperature : Maintain reaction temperatures between 0–25°C to prevent side reactions (e.g., premature Fmoc deprotection) .
  • Solvent selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility of intermediates .
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for isolating high-purity fractions .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • Recommended methods :

  • NMR spectroscopy : ¹H/¹³C NMR to verify benzoxazine and Fmoc group integrity (e.g., characteristic fluorenyl protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~435.4 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Challenges : Lack of reported partition coefficients or decomposition temperatures necessitates empirical optimization .

Q. What safety protocols are critical during handling and storage?

  • Key precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A for irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4 via inhalation) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
    • Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the Fmoc-protecting group influence the compound’s reactivity in peptide coupling reactions?

  • Mechanistic insights :

  • The Fmoc group acts as a base-labile protecting agent, enabling selective deprotection under mild conditions (e.g., 20% piperidine in DMF) without disrupting the benzoxazine core .
  • Steric hindrance from the fluorenyl moiety may slow coupling kinetics; optimize reaction times (1–4 hrs) and monitor via TLC .
    • Comparative data : Fmoc derivatives exhibit higher stability than Boc (tert-butoxycarbonyl) analogs in acidic environments .

Q. What decomposition pathways occur under extreme pH or thermal conditions?

  • Stability profile :

  • Acidic/basic conditions : Hydrolysis of the benzoxazine ring occurs below pH 3 or above pH 10, generating dihydroxybenzene byproducts .
  • Thermal degradation : Above 150°C, the Fmoc group decomposes, releasing toxic fumes (e.g., carbon monoxide, nitrogen oxides) .
    • Mitigation : Use buffered solutions (pH 6–8) and avoid open flames during synthesis .

Q. How can researchers evaluate the compound’s biological activity in drug discovery contexts?

  • Screening strategies :

  • In vitro assays : Test inhibition of bacterial enzymes (e.g., DNA gyrase) or cancer cell viability (IC₅₀ via MTT assays) .
  • Structural analogs : Compare activity with fluorinated isoindole derivatives (e.g., 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid), which show enhanced bioactivity .
    • Data interpretation : Resolve contradictions in toxicity data (e.g., conflicting GHS classifications) by conducting in-house acute toxicity studies (OECD 423 guidelines) .

Q. How can inconsistencies in reported physicochemical data be resolved?

  • Case example : SDSs lack decomposition temperatures and partition coefficients .
  • Solutions :

  • Experimental determination : Use thermogravimetric analysis (TGA) for decomposition profiles and shake-flask methods for logP values .
  • Computational modeling : Predict properties via QSAR tools (e.g., EPI Suite) to fill data gaps .

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid

InChI

InChI=1S/C24H19NO5/c26-23(27)19-10-5-11-21-22(19)29-13-12-25(21)24(28)30-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20H,12-14H2,(H,26,27)

InChI Key

TYRLRAWDPLKCRD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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